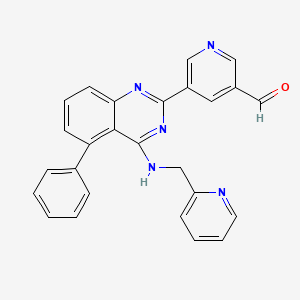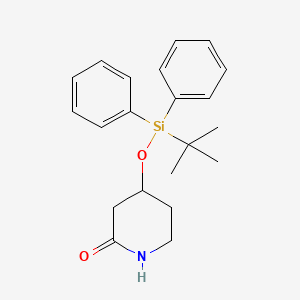
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, a tetrahydrofuran moiety, and a tert-butyl group
Métodos De Preparación
The synthesis of (S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the tetrahydrofuran and tert-butyl groups. The synthetic route may involve the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrahydrofuran moiety: This step involves the reaction of the pyrazole intermediate with a tetrahydrofuran derivative, such as tetrahydrofuran-2-carboxaldehyde, under suitable conditions.
Introduction of the tert-butyl group: This can be accomplished through the alkylation of the pyrazole intermediate with tert-butyl bromide or a similar reagent.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Análisis De Reacciones Químicas
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amine group on the pyrazole ring.
(S)-3-(tert-Butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine: This compound also has a similar structure but differs in the position of the amine group on the pyrazole ring.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which may differ from those of similar compounds.
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
5-tert-butyl-2-[[(2S)-oxolan-2-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(13)15(14-10)8-9-5-4-6-16-9/h7,9H,4-6,8,13H2,1-3H3/t9-/m0/s1 |
Clave InChI |
RPSIJWPBGHRMQR-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)C1=NN(C(=C1)N)C[C@@H]2CCCO2 |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)N)CC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


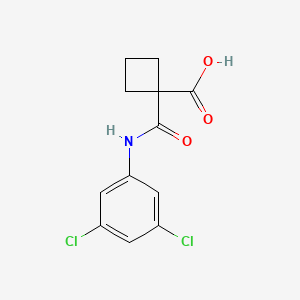
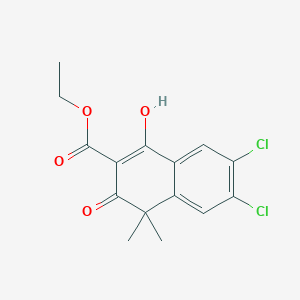
![3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8275080.png)
![2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)

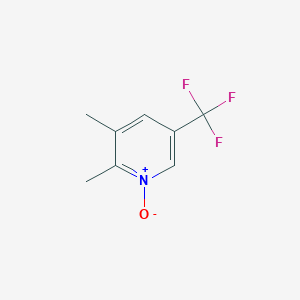
![4-[[1-(1,3-Benzodioxol-5-ylmethyl)-4-piperidinyl]amino]-6-chloro-2H-1-benzopyran-2-one](/img/structure/B8275103.png)
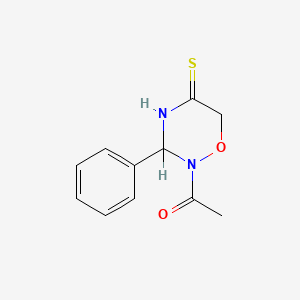

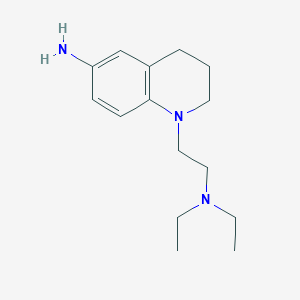
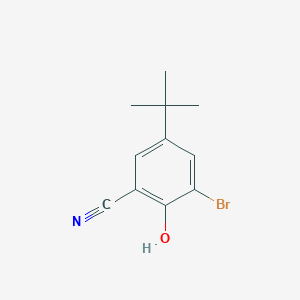
![1-ethyl-3-ethynyl-5-pyrrolidin-1-yl-1H-[1,2,4]triazole](/img/structure/B8275148.png)
